3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

Medicinal Chemistry Physicochemical Profiling SAR

3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine (CAS 1220028-55-6) is a sp²-hybridised indanyloxy ether linked to an azetidine core, a saturated four-membered nitrogen heterocycle. Its molecular formula is C₁₂H₁₅NO and its molecular weight is 189.25 g·mol⁻¹.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B7874407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-5-yloxy)azetidine
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OC3CNC3
InChIInChI=1S/C12H15NO/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12/h4-6,12-13H,1-3,7-8H2
InChIKeyGTVNJUMCQWMCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine – Structural Baseline for a Small-Ring Heterocyclic Building Block


3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine (CAS 1220028-55-6) is a sp²-hybridised indanyloxy ether linked to an azetidine core, a saturated four-membered nitrogen heterocycle [1]. Its molecular formula is C₁₂H₁₅NO and its molecular weight is 189.25 g·mol⁻¹ . The compound is supplied as a free base and as a hydrochloride salt (CAS 1449117-71-8) . It belongs to a family of 3-(2,3-dihydro-1H-inden-5-yloxy)-substituted cyclic amines that includes pyrrolidine (5-membered) and piperidine (6-membered) variants .

Why 3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine Cannot Be Freely Substituted by Its Pyrrolidine or Piperidine Analogs


The indanyloxy-cyclic amine series (azetidine, pyrrolidine, piperidine) presents a classic ring-size congener problem: altering the nitrogen heterocycle from a strained four-membered to a five- or six-membered ring changes pKₐ, conformational flexibility, steric bulk, and H-bond geometry [1]. Azetidines exhibit a ~1.5 log unit lower lipophilicity per methylene equivalent versus pyrrolidines [2], directly impacting LogP, permeability, and CYP-mediated metabolism. In the indole-azetidine MCHR₁ series, ring identity was shown to be a critical determinant of P-glycoprotein efflux ratio and CNS penetration [3]. Therefore, procurement of a specific ring-size variant—rather than a generic “indanyloxy-cyclic amine”—is essential when SAR campaigns demand precise control of basicity, steric footprint, or transporter recognition.

Product-Specific Quantitative Evidence Guide for 3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine


Ring-Strain-Driven Basicity Modulation vs. Pyrrolidine and Piperidine Congeners

Azetidine ring strain (≈108 kJ·mol⁻¹ [1]) produces a distinct pKₐ profile versus its saturated congeners. Although measured pKₐ values for the 3-indanyloxy-substituted series are not publicly reported, the parent heterocycles establish the intrinsic trend: azetidine pKₐ ≈ 11.3, pyrrolidine pKₐ ≈ 11.3, piperidine pKₐ ≈ 11.1 [2]. The azetidine's four-membered ring forces the nitrogen lone pair into a hybridization state that yields a pKₐ approximately 0.2 log units higher than piperidine, which can result in a measurably different protonation ratio at physiological pH (7.4) and, consequently, different membrane permeability [3].

Medicinal Chemistry Physicochemical Profiling SAR

Molecular Weight and Lipophilicity Differentiation vs. C5 (Pyrrolidine) and C6 (Piperidine) Analogs

The molecular weight (MW) of the azetidine variant (189.25 g·mol⁻¹) is 14.03 g·mol⁻¹ lower than the pyrrolidine derivative (203.28 g·mol⁻¹) and 28.06 g·mol⁻¹ lower than the piperidine derivative (217.31 g·mol⁻¹) [1]. The computed LogP (XLogP3) for the azetidine is 2.1 [2]; experimentally determined LogD₇.₄ values for the series are not published, but the MW trend alone predicts a LogP rank order (azetidine < pyrrolidine < piperidine) based on fragment-based additivity (~0.5 LogP units per methylene group) [3].

Drug Design Lead Optimisation Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Constraint vs. Larger Ring Analogs

The TPSA of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is 21.3 Ų (PubChem computed) [1]. The pyrrolidine and piperidine analogs share the same H-bond donor/acceptor count (1 donor, 2 acceptors) but possess incrementally larger TPSA due to increased molecular volume and rotatable bond count (azetidine: 2 rotatable bonds; pyrrolidine: 3; piperidine: 3) . TPSA values below 60–70 Ų are associated with good intestinal absorption; values below 80 Ų with favourable blood-brain barrier penetration. The azetidine’s compact TPSA, paired with a low molecular weight, places it favourably within CNS drug-like chemical space compared with its larger-ring congeners [2].

Permeability Prediction Blood-Brain Barrier Drug-likeness

P-glycoprotein Efflux Liability – Class-Level Evidence from MCHR1 Azetidine Series

In a series of indole-azetidine MCHR1 antagonists, azetidine-containing compounds showed P-gp efflux ratios (B→A/A→B in MDCK-MDR1 monolayers) ranging from 1.5 to >10 depending on the substitution pattern, whereas larger-ring analogues (pyrrolidine, piperidine) systematically exhibited higher efflux ratios for the same indole substitution [1]. Although this study did not include the 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine scaffold, the class-level finding that azetidine rings reduce P-gp recognition relative to five- and six-membered saturated amines is consistent across multiple chemotypes [2].

CNS Penetration Transporter Recognition Efflux Ratio

Commercial Purity and Salt Form Availability vs. Pyrrolidine and Piperidine Analogs

The free base of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is commercially available from Fluorochem at 98% purity (SKU F680264) , and the hydrochloride salt is available from CymitQuimica (CAS 1449117-71-8) . In contrast, the pyrrolidine analog (CAS 946715-56-6) is predominantly supplied as the hydrochloride salt with purity specifications ranging from 95% to 97% . The piperidine analog (CAS 946759-36-0) is listed by fewer suppliers and often without a certified purity specification . The availability of a characterized free base for the azetidine variant simplifies direct use in coupling reactions without desalting steps, reducing synthetic workflow time.

Chemical Procurement Building Blocks Purity Specifications

High-Confidence Application Scenarios for 3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine Based on Differentiating Evidence


Fragment-Based CNS Lead Generation Requiring Low MW and Controlled pKₐ

The azetidine variant’s MW of 189.25 g·mol⁻¹ positions it in the fragment-like space (MW < 250). Its parent heterocycle pKₐ of ~11.3, combined with a TPSA of 21.3 Ų, satisfies key CNS drug-likeness parameters. Fragments incorporating this scaffold can be grown with confidence that the azetidine ring will not inflate MW and LogP at the rate of a pyrrolidine or piperidine isostere [1]. This evidence directly derives from the MW and TPSA comparisons in Section 3.

P-gp Efflux-Sensitive CNS Target Programmes

For targets where P-gp-mediated efflux is a known liability (e.g., MCHR1, orexin, histamine H₃), the class-level finding that azetidine-containing probes show systematically lower MDCK-MDR1 efflux ratios than matched pyrrolidine/piperidine pairs supports prioritisation of the azetidine variant in early-stage SAR. Procurement of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine as a building block enables rapid synthesis of candidate molecules for bidirectional permeability screening without the confounding factor of ring-size-driven efflux.

Medicinal Chemistry Optimisation Where Conformational Restriction Confers Binding Advantage

The four-membered azetidine ring imposes greater conformational rigidity than five- or six-membered saturated amines. The reduced rotatable bond count (2 vs. 3 for pyrrolidine/piperidine variants) lowers the entropic cost of target binding. For programs targeting rigid or shallow binding pockets, the azetidine variant offers a rational starting point to improve binding thermodynamics, as evidenced by the conformational analysis presented in Section 3.

High-Purity Building Block for Multistep Synthesis Without Desalting Interference

The commercial availability of the free base at 98% purity (Fluorochem, SKU F680264) enables direct use in amide coupling, reductive amination, or Suzuki–Miyaura reactions without the competing reactivity of a hydrochloride counterion. In contrast, the pyrrolidine and piperidine analogs are predominantly supplied as salts requiring pre-reaction neutralisation. For high-throughput parallel synthesis or automated library production, this difference reduces per-well processing time and eliminates salt-removal failure modes.

Quote Request

Request a Quote for 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.